N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide
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Description
Scientific Research Applications
Synthetic Applications
- The compound is used in the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing its utility in creating novel heterocyclic compounds. These syntheses involve cyclizations of related precursors, demonstrating the compound's role in complex chemical transformations (Katritzky et al., 2001).
- It has been used in catalytic enantioselective reactions, such as the aza-Reformatsky reaction with cyclic imines, leading to chiral derivatives. This highlights its importance in stereoselective synthesis, providing a pathway to enantiomerically enriched products (Munck et al., 2017).
Pharmacological Research
- Research into serotonin-3 (5-HT3) receptor antagonists has identified related compounds as potent inhibitors. These studies contribute to understanding the structure-activity relationships necessary for developing new therapeutic agents (Harada et al., 1995).
- Novel benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential antibacterial and anticancer properties. This research indicates the compound's framework can be utilized to design new molecules with significant biological activities (Kuntala et al., 2015).
Biochemical and Material Science Applications
- Studies on the metabolism of carbamazepine, a closely related compound, provide insights into the enzymatic hydrolysis processes involving dibenz[b,f]oxazepine derivatives. This research is crucial for understanding the metabolic fate of such compounds in humans (Bellucci et al., 1987).
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-4-26-17-8-5-6-9-19(17)31-18-13-12-15(14-16(18)24(26)28)25-23(27)22-20(29-2)10-7-11-21(22)30-3/h5-14H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVZCRQUOUQGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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